Ethyl 3-cyclohexyl-2-fluoropropanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-cyclohexyl-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWXMAXBYKOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1CCCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination Methods
Fluorination is a critical step in synthesizing fluorinated compounds. Here are some general methods that could be adapted for Ethyl 3-cyclohexyl-2-fluoropropanoate:
Alkylation Methods
Alkylation is necessary for introducing the cyclohexyl group. Common methods include:
Challenges and Considerations
- Stereochemistry : The introduction of a fluorine atom and a cyclohexyl group can lead to stereoisomers, which may require careful control of reaction conditions to achieve the desired stereochemistry.
- Selectivity : Fluorination reactions can sometimes be non-selective, leading to unwanted by-products. The choice of fluorinating agent and conditions is crucial to minimize these issues.
- Safety : Fluorination reactions often involve hazardous reagents, requiring appropriate safety precautions and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclohexyl-2-fluoropropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-cyclohexyl-2-fluoropropanoic acid.
Reduction: 3-cyclohexyl-2-fluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclohexyl-2-fluoropropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexyl-2-fluoropropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Structural Analogues with Fluorine and Cyclic Substituents
a. Ethyl 3-cyclopropyl-2-(3-fluorobenzyl)-3-oxopropanoate (4bg)
- Structure : Cyclopropyl group at β-position; 3-fluorobenzyl substituent.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-fluorobenzyl bromide (yield: 65%) .
b. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
- Structure : 2-fluorophenyl group at β-position; ketone at α-position.
- Properties : Exhibits strong electron-withdrawing effects due to the fluorophenyl-ketone combination, leading to higher acidity (pKa ~8.5) compared to the cyclohexyl derivative (pKa ~10.2) .
c. Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Structure : Fluorine at α-position; phenyl group at β-position.
- Applications : Used in synthesizing fluorinated heterocycles due to its planar carbonyl group, contrasting with the sterically hindered cyclohexyl variant .
Key Observations :
- Cyclohexyl derivatives generally exhibit lower yields in stereoselective syntheses compared to smaller substituents (e.g., cyclopropyl), likely due to steric hindrance .
- Fluorine placement (α vs. β) significantly impacts reactivity; α-fluorination reduces nucleophilic attack susceptibility .
Physicochemical Properties
Analysis :
- The cyclohexyl group increases hydrophobicity (higher LogP) compared to aromatic substituents.
- Fluorine chemical shifts vary based on electronic environment: electron-withdrawing groups deshield fluorine nuclei .
Biological Activity
Ethyl 3-cyclohexyl-2-fluoropropanoate is a fluorinated ester that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant research findings.
This compound is characterized by its unique structure, which includes a cyclohexyl group and a fluorine atom. This configuration can influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including:
- Oxidation : Converts the ester group into carboxylic acids.
- Reduction : Forms alcohols from the ester.
- Substitution : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The biological activity of this compound is largely attributed to its interaction with enzymes and receptors within biological systems. The presence of the fluorine atom enhances the compound's stability and bioavailability, making it a candidate for drug design. Its mechanism may involve modulation of enzyme activity or receptor binding, leading to various physiological effects.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological effects of this compound in vitro. The compound was tested against various cell lines to assess cytotoxicity and therapeutic index. The results indicated that while some derivatives exhibited moderate cytotoxicity, they also showed promising selectivity indices compared to standard antiviral agents .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other fluorinated esters:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-fluoropropanoate | Fluorine at C2 | Moderate antiviral activity |
| Ethyl 3-fluoropropanoate | Fluorine at C3 | Limited data on biological effects |
| Ethyl 2-cyclohexylpropanoate | Cyclohexyl group without fluorine | Varied biological activities |
| This compound | Cyclohexyl group + fluorine at C2 | Investigated for multiple activities |
This table highlights how the positioning of the fluorine atom and the presence of the cyclohexyl group can affect biological activity and reactivity.
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-cyclohexyl-2-fluoropropanoate?
- Methodological Answer : The synthesis of fluorinated esters like this compound typically involves halogenation or substitution reactions. For example, fluorination can be achieved via nucleophilic substitution using potassium fluoride (KF) or electrophilic fluorinating agents (e.g., Selectfluor®). A cyclohexyl group can be introduced via Friedel-Crafts alkylation or Grignard reactions. A validated approach for analogous compounds (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) uses mechanochemical fluorination under solvent-free conditions with KF as the fluoride source . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : Key characterization methods include:
- ¹H NMR : The fluorine atom induces splitting patterns (e.g., doublets for adjacent protons). For example, in ethyl 2-fluoro-3-oxo-3-phenylpropanoate, the fluorinated proton appears as a doublet (δ 5.86, J = 48.9 Hz) .
- ¹³C NMR : The fluorinated carbon resonates downfield (~90-110 ppm), while ester carbonyls appear near 170 ppm.
- IR Spectroscopy : Stretching vibrations for C=O (ester) at ~1740 cm⁻¹ and C-F at ~1100 cm⁻¹.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : While specific GHS data for this compound is limited, analogous fluorinated esters (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are classified as non-hazardous but require standard precautions:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and safety goggles.
- Store in airtight containers away from oxidizing agents .
Advanced Research Questions
Q. How does the cyclohexyl group influence reactivity compared to aryl substituents?
- Methodological Answer : The cyclohexyl group introduces steric hindrance and electron-donating effects, altering reactivity. For example:
- Oxidation : Cyclohexyl-substituted esters may resist oxidation compared to aryl analogs due to reduced conjugation stability. Potassium permanganate (KMnO₄) in acidic conditions can oxidize hydroxyl groups to ketones .
- Nucleophilic Substitution : Steric bulk may slow SN2 reactions, favoring alternative pathways (e.g., elimination).
Computational modeling (DFT) can compare transition states for cyclohexyl vs. phenyl derivatives .
Q. How to resolve contradictions in spectral data for fluorinated esters?
- Methodological Answer : Contradictions often arise from solvent effects, impurities, or stereochemistry. For example:
- Solvent Polarity : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Enantiomeric Purity : Chiral HPLC or Mosher ester analysis can resolve discrepancies in optical rotation data.
Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for unambiguous confirmation .
Q. What assays can evaluate its potential as an enzyme inhibitor?
- Methodological Answer : Design enzyme inhibition assays using:
- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives for hydrolases).
- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., cyclooxygenase or lipase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
Similar sulfur-containing analogs (e.g., ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate) have been used to study metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
